

Mps1-IN-1: A Technical Guide to Kinase Selectivity and Off-Target Profile

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Compound of Interest

Compound Name: *Mps1-IN-1*

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Introduction

Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine Kinase), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][2][3] Dysregulation of Mps1 activity is linked to chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[4][5][6] **Mps1-IN-1** is a potent, selective, and ATP-competitive small molecule inhibitor of Mps1 kinase.[7][8] This technical guide provides a comprehensive overview of the kinase selectivity and off-target profile of **Mps1-IN-1**, complete with detailed experimental methodologies and visual representations of key cellular pathways and workflows.

Mechanism of Action

Mps1-IN-1 exerts its biological effects by directly inhibiting the kinase activity of Mps1. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates.[7][8] The primary function of Mps1 in the spindle assembly checkpoint is to phosphorylate its substrates at the kinetochores of unattached chromosomes. This initiates a signaling cascade that leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, ultimately forming the Mitotic Checkpoint Complex (MCC).[2][7][9] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome

(APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase.^[1] By inhibiting Mps1, **Mps1-IN-1** disrupts this signaling cascade, leading to a failure to establish or maintain the mitotic checkpoint, even in the presence of spindle poisons like nocodazole.^{[7][10]} This results in premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death.^{[2][7]}

Kinase Selectivity and Off-Target Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. **Mps1-IN-1** has been profiled against a large panel of kinases to determine its selectivity.

On-Target Potency

Mps1-IN-1 demonstrates potent inhibition of Mps1 kinase activity. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for its on-target potency.

| Target | Potency (IC50) | Potency (Ki) | Assay Type |
|------------|------------------------------|--------------------------|-----------------------------------|
| Mps1 (TTK) | 367 nM ^{[7][8][11]} | 27 nM ^{[8][11]} | In vitro kinase assay, KinomeScan |

Off-Target Profile

Kinome-wide screening has revealed that **Mps1-IN-1** is a relatively selective inhibitor. However, at higher concentrations, it can interact with other kinases. The most significant off-targets are listed below.

| Off-Target | Potency (Ki) |
|------------|--------------|
| ALK | 21 nM[11] |
| LTK | 29 nM[11] |
| PYK2 | 280 nM[11] |
| FAK | 440 nM[11] |
| INSR | 470 nM[11] |
| IGF1R | 750 nM[11] |
| ERK2 | 900 nM[11] |

Note: It is important to consider these off-target activities when interpreting cellular phenotypes observed at higher concentrations of **Mps1-IN-1**. The original study noted that the primary off-targets, ALK and LTK, have restricted tissue expression, which may limit the impact of these interactions in many cell types used for cell cycle research.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the selectivity and cellular effects of **Mps1-IN-1**.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay is used to determine the IC50 of an inhibitor against its target kinase.

Materials:

- Recombinant Mps1 kinase
- ATP
- AF-647 E4Y substrate
- Kinase Buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl2)[13]

- **Mps1-IN-1** (or other test compounds)
- 384-well plate
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Prepare a serial dilution of **Mps1-IN-1** in DMSO.
- In a 384-well plate, add Mps1 kinase (e.g., final concentration of ~40 nM) to each well.[\[14\]](#)
- Add the diluted **Mps1-IN-1** to the wells. Include a DMSO-only control.
- Add the fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate).[\[14\]](#)
- Initiate the kinase reaction by adding ATP (e.g., 1 μ M).[\[14\]](#)
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-substrate antibody.
- Incubate for 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor).
- Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

KinomeScan™ Selectivity Profiling

This competition binding assay assesses the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using qPCR.[\[15\]](#)

Procedure (Generalized):

- Kinases are tagged with a unique DNA identifier.
- An active-site directed ligand is immobilized on a solid support (e.g., beads).
- The DNA-tagged kinase, the immobilized ligand, and the test compound (**Mps1-IN-1**) are combined in a well.
- The mixture is incubated to allow for binding to reach equilibrium.
- The beads are washed to remove unbound kinase.
- The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
- The results are expressed as a percentage of the DMSO control, and a dissociation constant (Kd) can be calculated from a dose-response curve.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the inhibition of Mps1 activity in cells by measuring the phosphorylation status of its downstream targets or Mps1 autophosphorylation.

Materials:

- Cell culture reagents
- **Mps1-IN-1**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST).[7][9]
- Primary antibodies (e.g., anti-phospho-Mps1, anti-phospho-Histone H3 (Ser10) as a marker for Aurora B activity downstream of Mps1).[10]

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Culture cells to the desired confluency and treat with **Mps1-IN-1** at various concentrations for the desired time.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[\[9\]](#)
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[\[7\]](#)[\[9\]](#)
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[7\]](#)[\[9\]](#)
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

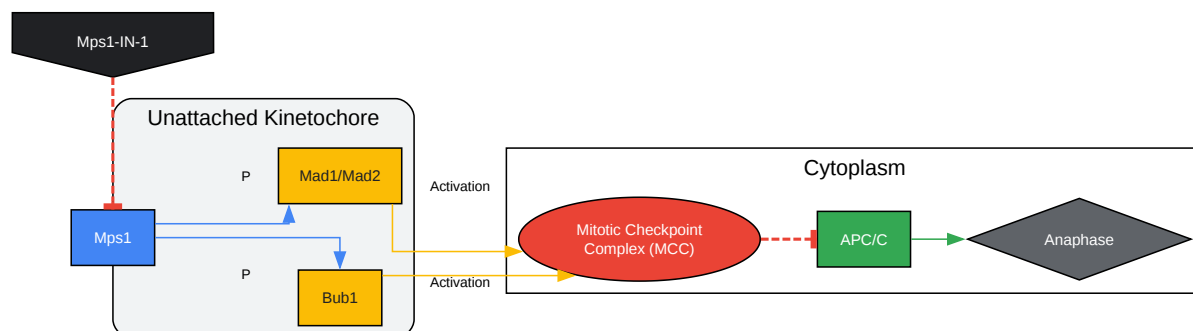
- Cells in a 96-well plate
- **Mps1-IN-1**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
- Solubilization solution (e.g., SDS-HCl solution).[16]

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Mps1-IN-1** for the desired duration (e.g., 72 hours).
- Add MTT solution to each well (e.g., 10 μ L of a 5 mg/mL stock) and incubate for 4 hours at 37°C.[16][17]
- Add the solubilization solution to each well to dissolve the formazan crystals.[16]
- Incubate the plate, shaking, for 15 minutes to ensure complete solubilization.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

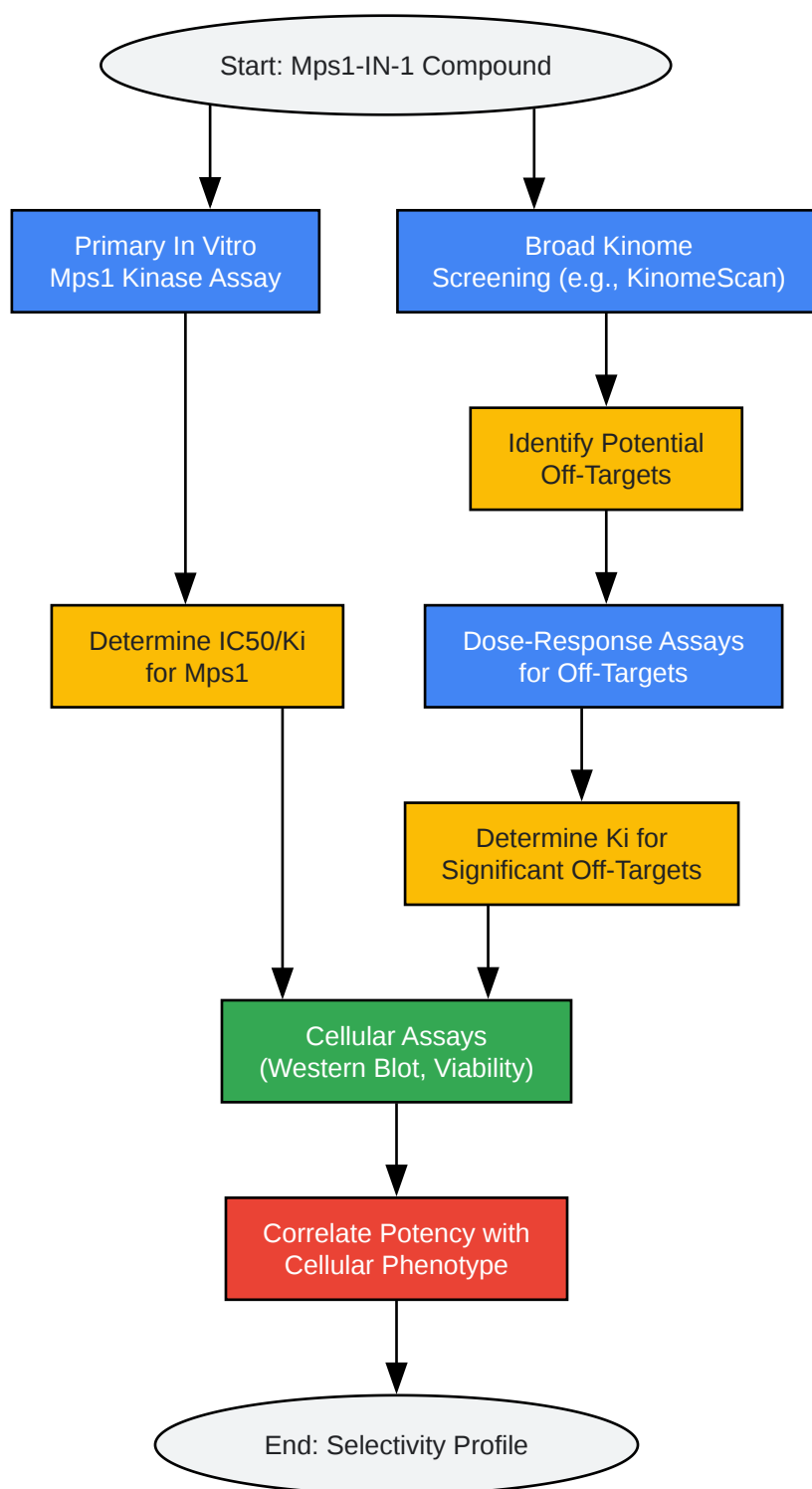
Mps1 Signaling in the Spindle Assembly Checkpoint



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Caption: **Mps1-IN-1** inhibits Mps1, disrupting the spindle assembly checkpoint signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling



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Caption: A typical workflow for determining the kinase selectivity profile of a small molecule inhibitor.

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